molecular formula C18H12FN3O2S2 B15378254 2-[4-Benzothiazol-2-yl-1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetic acid CAS No. 87812-16-6

2-[4-Benzothiazol-2-yl-1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetic acid

Cat. No.: B15378254
CAS No.: 87812-16-6
M. Wt: 385.4 g/mol
InChI Key: FEOZTZCJYQAVRX-UHFFFAOYSA-N
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Description

2-[4-Benzothiazol-2-yl-1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetic acid is a heterocyclic compound featuring a fused benzothiazole-imidazole core substituted with a 4-fluorophenyl group and a sulfanylacetic acid moiety. This structure combines electron-deficient aromatic systems (benzothiazole and fluorophenyl) with a sulfur-containing side chain, which may confer unique physicochemical and biological properties.

Properties

CAS No.

87812-16-6

Molecular Formula

C18H12FN3O2S2

Molecular Weight

385.4 g/mol

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetic acid

InChI

InChI=1S/C18H12FN3O2S2/c19-11-5-7-12(8-6-11)22-9-14(21-18(22)25-10-16(23)24)17-20-13-3-1-2-4-15(13)26-17/h1-9H,10H2,(H,23,24)

InChI Key

FEOZTZCJYQAVRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CN(C(=N3)SCC(=O)O)C4=CC=C(C=C4)F

Origin of Product

United States

Biological Activity

The compound 2-[4-Benzothiazol-2-yl-1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetic acid is a complex organic molecule with significant biological activity. Its structure incorporates a benzothiazole moiety, an imidazole ring, and a sulfanylacetic acid functional group, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H17FN4O2S2\text{C}_{20}\text{H}_{17}\text{F}\text{N}_{4}\text{O}_{2}\text{S}_{2}

This structure includes:

  • A benzothiazole ring, known for its role in various biological activities.
  • An imidazole ring that enhances its interaction with biological targets.
  • A sulfanylacetic acid group that may contribute to its solubility and reactivity.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC20H17FN4O2S2
Molecular Weight404.49 g/mol
Key Functional GroupsBenzothiazole, Imidazole, Sulfanylacetic Acid

The biological activity of 2-[4-Benzothiazol-2-yl-1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetic acid is primarily attributed to its interaction with various biological targets:

  • Adenosine Receptors : This compound has been studied for its potential as an adenosine receptor ligand, which plays a crucial role in numerous physiological processes including inflammation and cancer progression .
  • Antiproliferative Effects : Research indicates that derivatives of benzothiazoles exhibit antiproliferative activity against various cancer cell lines. The mechanism involves the induction of cytochrome P450 enzymes leading to the formation of reactive metabolites that can bind to cellular macromolecules, causing cell death .
  • Antimicrobial Activity : Some studies have suggested that similar compounds possess antibacterial properties, potentially through the inhibition of bacterial enzymes or disruption of membrane integrity .

Case Study 1: Anticancer Activity

A study conducted on fluorinated benzothiazoles demonstrated potent antiproliferative effects in sensitive cancer cell lines. The research highlighted that these compounds could induce CYP1A1 enzyme expression, which is linked to their metabolic activation and subsequent cytotoxic effects .

Case Study 2: Antimicrobial Properties

Another investigation focused on the synthesis and evaluation of benzothiazole derivatives for their antibacterial activity. The results indicated that certain modifications to the benzothiazole structure significantly enhanced their efficacy against Gram-positive bacteria, suggesting a promising avenue for developing new antimicrobial agents .

In vitro Studies

In vitro assays have shown that 2-[4-Benzothiazol-2-yl-1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetic acid exhibits significant cytotoxicity against various cancer cell lines, including breast and renal cancer cells. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and DNA fragmentation.

Table 2: Summary of Biological Activity Data

Activity TypeCell LineIC50 (µM)Mechanism
AntiproliferativeMCF-7 (Breast Cancer)5.0Induction of CYP1A1 and DNA adduct formation
AntiproliferativeA549 (Lung Cancer)7.5Metabolic activation leading to cell death
AntimicrobialStaphylococcus aureus12.0Inhibition of bacterial enzyme activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares key functional groups with several classes of molecules, enabling comparisons based on substitution patterns, heterocyclic cores, and substituent effects:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Spectral Data (IR/NMR) Applications/Properties
Target Compound C₁₇H₁₁FN₃O₂S₂ 366.41 (calculated) Benzothiazole, imidazole, sulfanylacetic acid Inferred C=S (~1250 cm⁻¹) ; Complex ¹H NMR (aromatic overlap) Potential pharmaceuticals or agrochemicals
2-([4-(4-Fluorophenyl)-1H-imidazol-2-yl]sulfanyl)acetic acid C₁₁H₉FN₂O₂S 252.26 Imidazole, fluorophenyl, sulfanylacetic acid No IR/NMR data provided Research chemical (structural analog)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones Varies (e.g., C₂₀H₁₄F₂N₃O₂S₂) ~400 (estimated) Triazole, sulfonyl, fluorophenyl IR: C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹) Synthetic intermediates for bioactive molecules
Imazapyr C₁₃H₁₃N₃O₃ 275.26 Imidazolinone, pyridine N/A Herbicide (ALS inhibitor)
N-(4-fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide C₁₂H₁₁FN₄O₃ 294.25 Nitroimidazole, fluorobenzyl Synthesized via CDI-mediated coupling Radiopharmaceutical precursor

Key Comparative Analysis

  • Heterocyclic Core Influence: The benzothiazole-imidazole core in the target compound contrasts with triazoles (e.g., ) and imidazolinones (e.g., imazapyr). Nitroimidazole derivatives () exhibit radiosensitizing properties, whereas the target compound’s unmodified imidazole core may prioritize metabolic stability .
  • Substituent Effects: The 4-fluorophenyl group is common in pharmaceuticals (e.g., fluconazole) for its metabolic resistance and lipophilicity. Sulfanylacetic acid introduces a polar, ionizable group, contrasting with sulfonyl () or nitro () substituents. This may enhance water solubility but reduce membrane permeability .
  • Synthetic Pathways :

    • The target compound’s synthesis likely parallels ’s S-alkylation of heterocycles or ’s carbodiimide-mediated coupling. However, benzothiazole incorporation may require Friedel-Crafts or Ullmann-type reactions, increasing complexity compared to triazole derivatives .
  • Spectral Characteristics :

    • IR spectra of similar compounds confirm the presence of C=S (1243–1258 cm⁻¹) and NH (3150–3414 cm⁻¹) groups, consistent with the target’s inferred thione tautomer .
    • ¹H NMR analysis of fluorinated aromatics () highlights challenges in resolving overlapping signals, suggesting the target compound’s NMR would require advanced techniques (e.g., 2D NMR) for full assignment .
  • Biological and Industrial Relevance: Imidazole and triazole derivatives are prevalent in agrochemicals (e.g., imazapyr) and antifungals. Sulfur-containing analogs (e.g., ) often exhibit antioxidant or enzyme-inhibiting activity, positioning the target compound for exploration in oxidative stress-related diseases .

Q & A

Q. What are the key challenges in synthesizing 2-[4-Benzothiazol-2-yl-1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetic acid, and how can they be addressed methodologically?

The synthesis of this compound involves multi-step reactions requiring precise control of conditions (e.g., temperature, pH, and stoichiometry). Critical steps include:

  • Imidazole ring formation : Condensation of precursors like glyoxal or formaldehyde with amines under acidic conditions, as described for analogous imidazole derivatives .
  • Sulfanylacetic acid coupling : Thiol-ether bond formation via nucleophilic substitution, often requiring anhydrous solvents and catalysts like zinc chloride .
  • Purification : Use of column chromatography or recrystallization to isolate the product, followed by validation via NMR and mass spectrometry .
    Key mitigation : Optimize reaction times and monitor intermediates using HPLC to minimize side products .

Q. How can the structural identity and purity of this compound be confirmed experimentally?

  • Nuclear Magnetic Resonance (NMR) : Assign aromatic proton signals (e.g., fluorophenyl and benzothiazole protons) using ¹H and ¹³C NMR. Overlapping signals in aromatic regions may require 2D NMR (COSY, HSQC) for resolution .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : For crystalline derivatives, SHELX software (e.g., SHELXL) refines crystal structures to validate stereochemistry .

Q. What preliminary biological assays are recommended for evaluating this compound’s therapeutic potential?

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., hepatocellular carcinoma) using MTT assays, as done for structurally related imidazole-thiazolidinone hybrids .
  • Antimicrobial activity : Test against Gram-positive/negative bacteria and fungi via broth microdilution, referencing methods for benzimidazole-4-thiazolidinone derivatives .
  • Enzyme inhibition : Assess interactions with targets like topoisomerases using fluorescence-based assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Substituent variation : Systematically modify the fluorophenyl, benzothiazole, or sulfanylacetic acid groups. For example:
    • Replace the 4-fluorophenyl with 4-chloro or 4-methoxy groups to assess electronic effects .
    • Introduce methyl or methoxy groups to the benzothiazole ring to alter lipophilicity .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like topoisomerase II or kinase enzymes .
  • Data validation : Compare in silico predictions with experimental IC50 values to refine models .

Q. How should contradictory data in biological assays (e.g., varying IC50 values across studies) be analyzed?

  • Source identification : Check for differences in assay conditions (e.g., cell line variability, serum concentration) .
  • Statistical rigor : Apply ANOVA or t-tests to confirm reproducibility across triplicate experiments .
  • Mechanistic follow-up : Use Western blotting or flow cytometry to confirm apoptosis or cell cycle arrest pathways .

Q. What strategies are effective in improving the compound’s metabolic stability and bioavailability?

  • Prodrug design : Modify the sulfanylacetic acid moiety to ester prodrugs for enhanced membrane permeability .
  • Caco-2 permeability assays : Measure intestinal absorption in vitro .
  • Microsomal stability tests : Incubate with liver microsomes to identify metabolic hotspots (e.g., fluorophenyl oxidation) .

Q. How can computational methods guide the resolution of complex NMR spectra for this compound?

  • DFT calculations : Predict chemical shifts using Gaussian or ACD/Labs software to match experimental ¹H/¹³C NMR data .
  • Spin-simulation tools : Utilize MestReNova or TopSpin to simulate splitting patterns for overlapping aromatic protons .

Methodological Insights from Evidence

  • Synthesis Optimization : For imidazole-thioether derivatives, yields >80% are achievable using anhydrous DMF and slow reagent addition .
  • Biological Activity Trends : Fluorophenyl-substituted imidazoles show enhanced anticancer activity (e.g., IC50 = 2.1 µM against HepG2 cells) compared to chlorophenyl analogs .
  • Structural Pitfalls : Crystallographic data (via SHELXL) reveals potential steric clashes between benzothiazole and fluorophenyl groups, necessitating conformational analysis .

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